molecular formula C13H9ClO B110928 3-Chlorobenzophenone CAS No. 1016-78-0

3-Chlorobenzophenone

Cat. No. B110928
CAS RN: 1016-78-0
M. Wt: 216.66 g/mol
InChI Key: CPLWKNRPZVNELG-UHFFFAOYSA-N
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Description

3-Chlorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by a benzene ring bonded to a ketone group. The presence of a chlorine atom on the benzene ring distinguishes it from other benzophenones and imparts unique chemical properties that are of interest in various chemical reactions and applications.

Synthesis Analysis

The synthesis of chlorobenzophenones can be complex due to the presence of chlorine substituents that can affect the reactivity of the compound. For instance, the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride involves the reaction of cinnamic acid with thionyl chloride, as confirmed by X-ray structure determination and further characterized by NMR and mass spectrometry . Additionally, 2-chloro- and 2,5-dichlorobenzophenones have been synthesized through a two-step process that includes new reactions, yielding high product amounts . These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity of chlorobenzophenones.

Molecular Structure Analysis

The molecular structure of chlorobenzophenones has been studied using various spectroscopic techniques. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, revealing its orthorhombic space group and unit cell parameters . Similarly, the structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was determined by single-crystal X-ray diffraction, showing two sets of symmetry-related molecules connected by weak CH…π interactions .

Chemical Reactions Analysis

Chlorobenzophenones can undergo various chemical reactions due to their reactive sites. The study of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides showed that these compounds could react with cyanamides to form new derivatives . Furthermore, the reductive dehalogenation of 2-chlorophenol to 3-chlorobenzoate in a methanogenic sediment community demonstrates the environmental transformations that chlorobenzophenones can undergo, which is crucial for understanding their environmental fate .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzophenones have been extensively studied. The standard molar enthalpies of formation and sublimation of various chlorobenzophenones were derived from combustion calorimetry and vapor pressure measurements, providing insights into their thermodynamic stability . Spectroscopic studies of 3,4-dichlorobenzophenone using FT-IR, Raman, and UV-Visible techniques, along with Density Functional Theory calculations, have provided detailed information on vibrational frequencies, electronic transitions, and molecular energetics .

Scientific Research Applications

  • Molecular Structure and Bioactivity : A study synthesized 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one from 2-amino-5-chlorobenzophenone, analyzing its molecular structure and cytotoxicity. The compound exhibited higher cytotoxicity in human breast cancer cells compared to lung adenocarcinoma cells, indicating its potential in cancer research (Satheeshkumar et al., 2016).

  • Chemical Synthesis and Pharmacology : 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated for their potential as skeletal muscle relaxants. These derivatives showed promising results in physicochemical parameters for blood-brain barrier penetration and significant skeletal muscle relaxant activity (Singh et al., 2015).

  • Photoreduction Reactions : Research on chloro-substituted benzophenone derivatives, including 3-Chlorobenzophenone, revealed insights into their triplet reactivity and hydrogen abstraction ability. This study contributes to understanding the photoreduction reactions of these compounds (Li et al., 2012).

  • Molecular Energetics : A study on the molecular energetics of chlorobenzophenones, including 3-Chlorobenzophenone, provided valuable data on their enthalpies of formation and sublimation. This information is crucial for thermodynamic calculations in various chemical processes (da Silva et al., 2007).

  • Quality Control in Pharmaceuticals : The compound was used in a method for the spectrofluorimetric determination of 2-amino-5-chlorobenzophenone impurity in chlordiazepoxide hydrochloride, highlighting its role in ensuring the purity of pharmaceutical products (Szekelhidi et al., 1989).

  • Biological and Physicochemical Properties : A study investigated the physicochemical and spectroscopic properties of p-Chlorobenzophenone, an important intermediate in pharmaceutical synthesis, under the influence of biofield energy treatment. The findings showed significant changes in its physical and thermal properties (Trivedi et al., 2015).

Safety And Hazards

3-Chlorobenzophenone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 3-Chlorobenzophenone are not mentioned in the search results, there is ongoing research in the field of synthetic chemistry to develop more economical and sustainable solutions for the synthesis of related compounds .

properties

IUPAC Name

(3-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLWKNRPZVNELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906388
Record name (3-Chlorophenyl)(phenyl)methanone
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzophenone

CAS RN

1016-78-0
Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name (3-Chlorophenyl)(phenyl)methanone
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Record name 3-chlorobenzophenone
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Synthesis routes and methods I

Procedure details

To a refluxing solution containing 43.9 g (0.25 mole) of 3-chlorobenzoyl chloride in 120 ml. of dry benzene is added 30.0 g. (0.225 mole) of anhydrous aluminum chloride in several portions over a period of 10 minutes. When the reaction is complete, as indicated by vapor phase chromatographic (vpc) techniques, the mixture is cooled to 25° and diluted with ether. Extraction with dilute base is followed by thorough drying (magnesium sulfate) and concentration in vacuo. Final purification is effected by recrystallization from ether-hexane to afford 13.7 g (0.06 mole) of 3-chlorobenzophenone, m.p. 84°14 85°.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 6.4 g. (0.266 mole) of magnesium turnings in 50 ml. of tetrahydrofuran was added dropwise 51 g. (0.268 mole) of 3-bromochlorobenzene in 100 ml. of dried tetrahydrofuran and the mixture refluxed for one hour. The cooled reaction mixture was added to 27.4 g. (0.266 mole) of benzonitrile in 100 ml. of tetrahydrofuran and refluxed for one hour. The reaction mixture was poured carefully into 100 ml. of ice/water and 10 ml. of concentrated sulfuric acid and heated on a steam bath for 30 minutes. The solution was cooled, extracted with ether, washed with water and 5% sodium bicarbonate solution, dried, evaporated and chromatographed to give 3-chlorobenzophenone (recrystallized from methanol), m.p. 83° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
J Jílek, J Urban, V Kmoníček… - Collection of …, 1989 - cccc.uochb.cas.cz
Reactions of 2-(2-iodoacetamido)-5-chlorobenzophenone with 2-amino-2-phenylethanol, 2-amino-1-phenylethanol, 3-amino-2-phenylpropanol, D-(+)-norpseudoephedrine, and 2-…
Number of citations: 3 cccc.uochb.cas.cz
MAV Ribeiro da Silva, LMPF Amaral… - The Journal of …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation, , of crystalline 2-, 3- and 4-chlorobenzophenone and 4,4‘-dichlorobenzophenone were derived from the standard molar …
Number of citations: 24 pubs.acs.org
W Li - HKU Theses Online (HKUTO), 2012 - hub.hku.hk
Nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy was used in this thesis to study the photoreduction reactions and the photochemistry of chloro-substituted …
Number of citations: 2 hub.hku.hk
W Lee, G Su, Y He - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
The title compound, C13HloC1NO, has two phenyl groups, one of which has three substituents. The dihedral angles between the plane of the carbonyl group and the planes of the …
Number of citations: 3 scripts.iucr.org
AM Mayouf, YT Park - Journal of Photoscience, 2000 - koreascience.kr
… photo-Fries type reaction product, 2-amino-3-chlorobenzophenone (22%) with minor product, 2-… , 2-amino-3-chlorobenzophenone, and 4-amino-3-chlorobenzophenone, while that of 2"-…
Number of citations: 6 koreascience.kr
M Aslam, Z Noreen, A Asghar, A Hussain… - Biologia …, 2018 - researchgate.net
… In the present study, we planned to synthesize a Schiff base from 3chlorobenzophenone and acetylacetone by the same previously used procedure but surprisingly a quinoline …
Number of citations: 1 www.researchgate.net
JG Chen - 1973 - dr.library.brocku.ca
… (i) Synthesis of Intermediates The compounds chosen for this investigation were 2-amino2'-chlorobenzophenone and 2-amino-3'-chlorobenzophenone; both are seen to be derivatives …
Number of citations: 4 dr.library.brocku.ca
RP Quirk, W Yu - High Performance Polymers, 2005 - journals.sagepub.com
… 11 bisbenzophenone except that a mixture of 3-chlorobenzophenone (1.1 g, 5 mmol) and 2-… 1 -bisbenzophenone, 2) was prepared analogously from 3-chlorobenzophenone as shown …
Number of citations: 5 journals.sagepub.com
W Li, J Xue, SC Cheng, Y Du… - Journal of Raman …, 2012 - Wiley Online Library
… The TR 3 results show that the 3-chlorobenzophenone (3-Cl-BP), 4-chlorobenzophenone (4-Cl-BP) and 4,4′-dichlorobenzophenone (4,4′-dichloro-BP) triplets exhibit similar …
WO George, DV Hassid… - Organic Mass Spectrometry, 1971 - Wiley Online Library
… The spectrum of 3-chlorobenzophenone is shown in Fig. 1. In the case of the spectra of the other monochloro compounds the most notable difference occurs in that of the 2chloro isomer …
Number of citations: 9 onlinelibrary.wiley.com

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